molecular formula C6H14ClNO B8186521 (1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride

(1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride

Cat. No.: B8186521
M. Wt: 151.63 g/mol
InChI Key: APWYXXIYJIIPEG-RIHPBJNCSA-N
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Description

(1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a cyclopentane ring with an aminomethyl group and a hydroxyl group attached to it, making it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride involves several synthetic routes. One common method includes the asymmetric cycloaddition reaction of cyclopentadiene with an N-acylhydroxylamine compound as a chiral inducer . This reaction builds the two chiral centers of the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .

Industrial Production Methods

For industrial production, the preparation method involves recrystallizing a mixture of compounds in a solvent, which is a mixed solvent of a poor solvent (ketone solvent and methanol) and a good solvent (water). This method ensures high reaction yield and optical purity of the product .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and strong bases are typically employed.

Major Products

The major products formed from these reactions include various substituted cyclopentane derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The aminomethyl group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid
  • (1R,3S)-3-Amino-1-cyclopentanol

Uniqueness

(1R,3S)-3-Aminomethyl-cyclopentanolhydrochloride is unique due to its specific chiral configuration and the presence of both aminomethyl and hydroxyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

(1R,3S)-3-(aminomethyl)cyclopentan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-4-5-1-2-6(8)3-5;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWYXXIYJIIPEG-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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